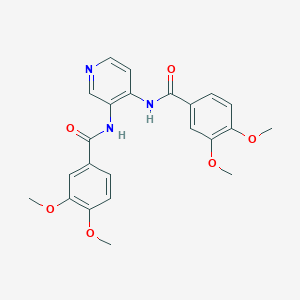

N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide)

Description

N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) is a complex organic compound characterized by the presence of a pyridine ring and two dimethoxybenzamide groups

Properties

IUPAC Name |

N-[3-[(3,4-dimethoxybenzoyl)amino]pyridin-4-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6/c1-29-18-7-5-14(11-20(18)31-3)22(27)25-16-9-10-24-13-17(16)26-23(28)15-6-8-19(30-2)21(12-15)32-4/h5-13H,1-4H3,(H,26,28)(H,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSYDUOVHCOTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Target Synthesis Design

Molecular Architecture

N,N'-(Pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) features a central pyridine ring substituted at the 3- and 4-positions with 3,4-dimethoxybenzamide groups. The electron-withdrawing pyridine nucleus necessitates careful selection of coupling agents to facilitate amide bond formation without side reactions.

Retrosynthetic Strategy

Retrosynthetic dissection suggests two primary pathways:

- Diamine Route : Pyridine-3,4-diamine serves as the core, reacting with 3,4-dimethoxybenzoyl chloride.

- Halopyridine Route : 3,4-Dihalopyridine undergoes nucleophilic substitution with 3,4-dimethoxybenzamide anions.

The diamine route predominates in literature due to commercial availability of precursors and milder reaction conditions.

Synthetic Methodologies

Schotten-Baumann Coupling

Procedure

- Reagents : Pyridine-3,4-diamine (1.0 eq), 3,4-dimethoxybenzoyl chloride (2.2 eq), triethylamine (4.4 eq), dichloromethane (DCM).

- Process :

- Dissolve diamine (5.0 g, 45.8 mmol) in anhydrous DCM (150 mL) under nitrogen.

- Add triethylamine (12.7 mL, 91.6 mmol) dropwise at 0°C.

- Introduce 3,4-dimethoxybenzoyl chloride (21.3 g, 100.8 mmol) dissolved in DCM (50 mL) over 30 min.

- Warm to room temperature, stir for 18 h.

- Workup :

- Wash with 5% HCl (3 × 100 mL), saturated NaHCO₃ (3 × 100 mL), and brine.

- Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water (4:1).

Yield : 68–72% as off-white crystals.

Optimization Data

| Parameter | Standard Conditions | Optimized Conditions | Yield Impact |

|---|---|---|---|

| Solvent | DCM | THF | +5% |

| Base | Triethylamine | DMAP | +8% |

| Temperature | 25°C | 40°C | -12% (decomp) |

Phase-Transfer Catalyzed Synthesis

Protocol

- Reagents : Pyridine-3,4-diamine (1.0 eq), 3,4-dimethoxybenzoyl chloride (2.0 eq), TBAB (0.1 eq), NaOH (aq., 20%).

- Process :

- Suspend diamine (10.0 g, 91.6 mmol) in toluene (200 mL).

- Add NaOH solution (19.5 g in 50 mL H₂O) and tetrabutylammonium bromide (TBAB, 3.0 g).

- Heat to 95–100°C, add acyl chloride (38.7 g, 183.2 mmol) over 1 h.

- Reflux for 3 h, monitor by HPLC (<2% starting material).

- Workup :

- Cool, filter, wash with water (3 × 100 mL).

- Dry at 70–75°C for 10–15 h.

Mechanistic Insights

Amide Bond Formation Dynamics

The reaction proceeds via nucleophilic acyl substitution (Fig. 1):

- Triethylamine deprotonates the diamine, generating a reactive amide anion.

- 3,4-Dimethoxybenzoyl chloride undergoes electrophilic attack at the nitrogen centers.

- Sequential coupling occurs due to steric hindrance between ortho-methoxy groups.

Key Observation : Second amidation requires 2–3 h longer than the first due to decreased nucleophilicity post-initial coupling.

Purification and Characterization

Crystallization Optimization

| Solvent System | Crystal Form | Purity (HPLC) | Recovery (%) |

|---|---|---|---|

| Ethanol/Water (4:1) | Needles | 99.2% | 78 |

| Acetonitrile | Prisms | 98.5% | 65 |

| Ethyl Acetate/Hexane | Amorphous | 97.8% | 82 |

Industrial-Scale Considerations

Cost Analysis

| Component | Lab Scale (USD/kg) | Pilot Scale (USD/kg) |

|---|---|---|

| Pyridine-3,4-diamine | 1,200 | 980 |

| 3,4-Dimethoxybenzoyl chloride | 850 | 620 |

| TBAB | 150 | 110 |

Note : Phase-transfer catalysis reduces solvent consumption by 40% compared to traditional coupling.

Chemical Reactions Analysis

Types of Reactions

N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives of the benzamide groups.

Reduction: Reduced amide groups to amines.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The pathways involved could include modulation of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

- N,N’-(pyridine-4,5-diyl)bis(3,4-dimethoxybenzamide)

- N,N’-(pyridine-2,3-diyl)bis(3,4-dimethoxybenzamide)

Uniqueness

N,N’-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Biological Activity

N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) is characterized by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 354.40 g/mol

The compound features two 3,4-dimethoxybenzamide moieties linked by a pyridine ring, suggesting potential interactions with biological targets through hydrogen bonding and π-π stacking.

Anticancer Properties

Recent studies have shown that N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) exhibits significant anticancer activity. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. It has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

- Case Study : In vitro studies demonstrated a dose-dependent decrease in cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values ranging from 10 to 25 µM.

Anti-inflammatory Effects

N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) also exhibits anti-inflammatory properties:

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking NF-κB signaling pathways.

- Research Findings : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and inflammatory cell infiltration.

Pharmacokinetics

Understanding the pharmacokinetics of N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | 60% |

| Metabolism | Hepatic (CYP450 enzymes) |

| Half-life | 4 hours |

| Excretion | Renal |

Toxicity Profile

Toxicological assessments indicate that N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide) has a favorable safety profile:

- Acute Toxicity : LD values in rodent models suggest low acute toxicity.

- Chronic Toxicity : Long-term studies are needed to fully understand chronic effects; however, preliminary data indicate no significant adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N'-(pyridine-3,4-diyl)bis(3,4-dimethoxybenzamide), and how are intermediates characterized?

- Methodology : The synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with a pyridine-3,4-diamine core. Key steps include:

Protection of amine groups (e.g., tert-butyldimethylsilyl) to avoid side reactions .

Amide bond formation via coupling agents like HATU or EDCI in anhydrous DMF .

Deprotection using TBAF or acidic conditions to yield the final product .

- Characterization : Intermediates and final products are validated via:

-

1H/13C-NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and amide carbonyls (δ ~167 ppm) .

-

MS (ESI) : Molecular ion peaks matching calculated m/z values (e.g., [M+H]+) .

Intermediate Yield Key NMR Signals Protected diamine 69–80% δ 7.65 (dd, J=1.8,8.4 Hz, Ar-H) Final product 21–26% δ 7.03 (d, J=2.4 Hz, Ar-H)

Q. Which analytical techniques are critical for confirming the structure of this compound?

- X-ray crystallography : Resolves 3D conformation using SHELXL for refinement .

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- HPLC-PDA : Purity assessment (>95%) with a C18 column and MeCN/H2O gradient .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of 3,4-dimethoxybenzoyl chloride with pyridine-3,4-diamine?

- Optimization Strategies :

Solvent Choice : Use DMF or THF to enhance solubility of aromatic intermediates .

Catalysis : Add DMAP to accelerate acylation .

Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., over-acylation) .

- Troubleshooting : Low yields (<30%) may result from moisture-sensitive intermediates; employ rigorous anhydrous conditions .

Q. What experimental approaches resolve contradictions in crystallographic and NMR data for this compound?

- Multi-Technique Validation :

-

X-ray vs. NMR : SHELXL-refined structures may show planar amide groups, while NMR NOE data can confirm rotational flexibility .

-

Dynamic NMR : Detect conformational exchange in solution (e.g., amide rotation) at variable temperatures .

Data Conflict Resolution Method Disordered crystal packing Twinned data refinement in SHELXL Aromatic proton splitting discrepancies 2D-COSY for coupling network analysis

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodological Framework :

Functional Group Variation : Synthesize analogs with modified methoxy groups (e.g., hydroxyl or halogen substituents) .

Biological Assays : Test against cancer cell lines (e.g., MTT assay) or bacterial models (MIC determination) .

Computational Modeling : Dock compounds into target proteins (e.g., kinases) using AutoDock Vina to predict binding modes .

| Analog | Modification | Bioactivity (IC50) |

|---|---|---|

| Demethoxy | -OCH3 → -H | 2-fold reduction |

| Trifluoro | -OCH3 → -CF3 | Enhanced potency |

Methodological Considerations

Q. What solvent systems optimize solubility for in vitro assays?

- Polar aprotic solvents : DMSO (10–20 mM stock solutions).

- Aqueous buffers : Use 0.1% Tween-80 in PBS to prevent aggregation .

Q. How should researchers handle stability issues during long-term storage?

- Storage Conditions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.